molecular formula C12H7Cl3 B164860 3,4,5-Trichlorobiphenyl CAS No. 53555-66-1

3,4,5-Trichlorobiphenyl

Cat. No. B164860
CAS RN: 53555-66-1
M. Wt: 257.5 g/mol
InChI Key: BSFZSQRJGZHMMV-UHFFFAOYSA-N
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Description

3,4,5-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Scientific Research Applications

Environmental Bioremediation

3,4,5-Trichlorobiphenyl (PCB) and its derivatives can be degraded by specific bacterial strains such as Burkholderia xenovorans LB400. This bacterium can transform hydroxylated derivatives of dichlorobiphenyl when biphenyl is used as the carbon source, indicating potential applications in bioremediation efforts to clean up PCB-contaminated environments .

Molecular Biology Research

PCBs like 3,4’,5-Trichlorobiphenyl have been found to inhibit PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1. This suggests a role in circadian rhythm research and potential applications in studying molecular biology mechanisms .

Pharmacology and Toxicology

Isoform 3 of 3,4,5-Tricholobiphenyl is involved in the activation of NOS3 and endothelial nitric oxide production. Isoforms lacking functional domains may modulate transcriptional activity, indicating applications in pharmacological research and toxicological studies .

Electrochemical Applications

Electrocatalytic dechlorination of PCBs like 2,4,5-trichlorobiphenyl has been investigated using Pd/CNTs/Ti cathode. This suggests applications in developing electrochemical methods for dechlorination and potential use in environmental cleanup processes .

Safety and Hazards

PCBs, including 3,4,5-Trichlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . Therefore, exposure to this compound should be avoided .

Future Directions

Future research could focus on the degradation of 3,4,5-Trichlorobiphenyl and other PCBs in the environment. For example, one study measured the rate of dechlorination of a similar compound, 2,3,4,5-tetrachlorobiphenyl, by an organohalide respiring bacterium . Such research could help to develop more effective methods for the remediation of PCB-contaminated sites.

properties

IUPAC Name

1,2,3-trichloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFZSQRJGZHMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074176
Record name 3,4,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichlorobiphenyl

CAS RN

53555-66-1
Record name 3,4,5-Trichlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53555-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ4JMT31P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe the metabolic fate of 3,4,5-Trichlorobiphenyl in biological systems?

A2: Studies using the fungus Aspergillus niger show that 3,4,5-Trichlorobiphenyl undergoes biotransformation, although at a slower rate compared to less chlorinated biphenyls. [] The fungus primarily metabolizes it into mono- and di-hydroxy biphenyls. [] These hydroxylated metabolites, while more water-soluble, can still exhibit endocrine-disrupting effects. []

Q2: What is the impact of the degree of chlorination on the biodegradation of biphenyls?

A3: Research indicates a clear trend: higher chlorination hinders biodegradation. [] While biphenyl and less chlorinated congeners like 2-chlorobiphenyl and 4-chlorobiphenyl are readily transformed by Aspergillus niger, 3,4,5-Trichlorobiphenyl shows slower metabolism. [] Highly chlorinated congeners like 3,3',4,4',5-pentachlorobiphenyl show almost no degradation under the same conditions. [] This suggests that the number and position of chlorine atoms significantly influence the biodegradability of these compounds.

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